molecular formula C10H14O3 B1589368 Benzene, 1-(dimethoxymethyl)-3-methoxy- CAS No. 59276-28-7

Benzene, 1-(dimethoxymethyl)-3-methoxy-

Cat. No. B1589368
CAS RN: 59276-28-7
M. Wt: 182.22 g/mol
InChI Key: YSTFLDJXILLWCF-UHFFFAOYSA-N
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Description

“Benzene, 1-(dimethoxymethyl)-3-methoxy-” is a complex organic compound. It is a derivative of benzene, which is a simple aromatic ring (a hexagonal ring of carbon atoms with alternating single and double bonds). The “dimethoxymethyl” and “methoxy” parts of the name suggest that this compound has methoxy (-OCH3) groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzene ring with methoxy and dimethoxymethyl substituents. The exact positions of these substituents on the benzene ring would depend on the specific compound .


Chemical Reactions Analysis

As a benzene derivative, this compound would be expected to undergo reactions typical of aromatic compounds. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Some general properties of benzene derivatives can be predicted, such as their aromaticity and potential for pi-pi interactions .

Scientific Research Applications

  • (1,1-Dimethoxyethyl)benzene : This compound has a molecular formula of C10H14O2 and a monoisotopic mass of 166.099380 Da . It’s listed in the ChemSpider database, which suggests it might be used in chemical research or industry .
  • Benzene, 1-methyl-4-(dimethoxymethyl)- : This compound has a molecular formula of C10H14O2 and a molecular weight of 166.2170 . It’s listed in the NIST Chemistry WebBook, which suggests it might be used in chemical research or industry .

properties

IUPAC Name

1-(dimethoxymethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-11-9-6-4-5-8(7-9)10(12-2)13-3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTFLDJXILLWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448024
Record name Benzene, 1-(dimethoxymethyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethoxymethyl)-3-methoxybenzene

CAS RN

59276-28-7
Record name Benzene, 1-(dimethoxymethyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Anisaldehyde (204.3 g, 1.5 mol) was placed in a 1 liter flask under an argon atmosphere. Trimethyl orthoformate (191 g, 1.8 mol) was added quickly, followed by 150 ml anhydrous methanol. Amberlyst XN-1010 resin (2.1 g, Aldrich Chemical Co.), which had been previously boiled with methanol was added. The mixture was stirred at room temperature for 22 hours with the exclusion of moisture. Sodium bicarbonate (1.5 g) was added with stirring. After 20 minutes the mixture was filtered under vacuum into a 2 liter flask which was placed on the rotory evaporator with the water bath temperature at 40° C. Over 30 minutes the bath was heated to 80° to produce a clear, colorless oil. With magnetic stirring, the oil was pumped at 65° under vacuum (2 mm Hg) for 30 minutes. The resulting product weighted 272.5 g (99.8%). I.R. (near, cm-1): 2935, 2824, 1598, 1584, 1350, 1258, 1100, 1050, 984, 772. 1HNMR (400 MHz, CDCl3) δ 3.33 (6H, s, OCH3); 3.81 (3H, s, ArOCH3); 5.35 (1H, s, ArCH(OCH3)2 ; 6.87 (1H, br d, 8.1 Hz); 7.00-7.03 (2H, m); 7.27 (1H, t, 8.1 Hz). These data indicated that the product was pure enough for use in the next step and were consistent with the following structure: ##STR27##
Quantity
204.3 g
Type
reactant
Reaction Step One
Quantity
191 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ArCH(OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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